molecular formula C21H37NO2S2 B14208957 3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 805324-04-3

3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14208957
CAS No.: 805324-04-3
M. Wt: 399.7 g/mol
InChI Key: AHCCKXQWQVBKTR-UHFFFAOYSA-N
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Description

3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction affords the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of thiazolidinone derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .

Scientific Research Applications

3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.

    Medicine: Thiazolidinone derivatives are studied for their potential use in treating diseases such as diabetes, cancer, and neurodegenerative disorders.

    Industry: The compound is used in the development of agrochemicals and as additives in lubricants and fuels

Mechanism of Action

The mechanism of action of 3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its long octadecanoyl chain, which imparts distinct physicochemical properties and enhances its lipophilicity. This structural feature may contribute to its enhanced biological activity and potential as a drug candidate .

Properties

CAS No.

805324-04-3

Molecular Formula

C21H37NO2S2

Molecular Weight

399.7 g/mol

IUPAC Name

3-octadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H37NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(24)18-26-21(22)25/h2-18H2,1H3

InChI Key

AHCCKXQWQVBKTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S

Origin of Product

United States

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